molecular formula C18H27N3O7S B2939855 N1-(3-hydroxypropyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872986-10-2

N1-(3-hydroxypropyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2939855
CAS RN: 872986-10-2
M. Wt: 429.49
InChI Key: NTWYBEDBPPNWMG-UHFFFAOYSA-N
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Description

N1-(3-hydroxypropyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H27N3O7S and its molecular weight is 429.49. The purity is usually 95%.
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Scientific Research Applications

Sulfonamide Derivatives in Chemical Synthesis

Synthesis of Bicyclic Sultams

The development of novel synthetic pathways to create bicyclic sultams showcases the importance of sulfonamide derivatives in chemical synthesis. For instance, the transformation of N-alkenylanilines through sulfonylation and subsequent reactions highlights the role of sulfonamide functionalities in generating structurally complex molecules with potential biological activities (Rassadin et al., 2009).

Rearrangement and Coordination Chemistry

Sulfonamides have also been studied for their ability to undergo rearrangement and form coordination complexes with metals. Research on compounds like 1-[(4-methylphenyl)-sulfonamido]-2-[1-(2-pyridylmethylidene)amino]benzene demonstrates the versatility of sulfonamides in creating novel coordination structures (Bermejo et al., 2000).

Sulfonamide Derivatives in Biological Applications

Antitumor Activities

Sulfonamide derivatives have been investigated for their antitumor properties. For example, the evaluation of sulfonamide-focused libraries in cell-based antitumor screens has led to the discovery of compounds with potent cell cycle inhibitory effects, advancing our understanding of their potential in cancer therapy (Owa et al., 2002).

Phosphorothioylation of Amino Acids

The synthesis of N- and O-phosphorothioylated amino acids using sulfonamide derivatives underscores the significance of these compounds in modifying biomolecules. This methodology provides a novel route for the efficient introduction of phosphorothioate groups into amino acids, highlighting the utility of sulfonamides in biochemical research (Baraniak et al., 2002).

properties

IUPAC Name

N-(3-hydroxypropyl)-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O7S/c1-13-11-14(5-6-15(13)27-2)29(25,26)21-8-4-10-28-16(21)12-20-18(24)17(23)19-7-3-9-22/h5-6,11,16,22H,3-4,7-10,12H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWYBEDBPPNWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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